molecular formula C21H19N3O2S B2863299 N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-33-6

N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2863299
CAS No.: 852133-33-6
M. Wt: 377.46
InChI Key: NLJINNNQHQNYEV-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This scaffold is substituted with a phenyl group at position 6, a methyl group at position 3, and a 4-methoxyphenylmethyl carboxamide moiety. Such structural attributes position it within a broader class of imidazothiazole derivatives, which are studied for their diverse pharmacological properties, including antimicrobial, antitumor, and receptor-modulating activities .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-19(20(25)22-12-15-8-10-17(26-2)11-9-15)27-21-23-18(13-24(14)21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJINNNQHQNYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Formation of the Imidazole Ring: The imidazole ring is then fused with the thiazole ring through a condensation reaction with an appropriate aldehyde or ketone.

    Introduction of Substituents: The methoxybenzyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural modifications in analogs include substitutions on the carboxamide nitrogen and the phenyl group at position 6. These alterations significantly impact molecular weight, hydrogen-bonding capacity, and electronic properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound N-[(4-Methoxyphenyl)methyl] (C2) C21H19N3O2S* ~377.46 Enhanced lipophilicity due to methoxy group; aromatic interactions
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide N-(Dihydrobenzodioxinyl) (C2) C21H17N3O3S 391.45 Increased hydrogen-bond acceptors (O3); rigid benzodioxin substituent
N-(4-Methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 6-(3-Nitrophenyl) (C6) C20H16N4O4S 408.43 Electron-withdrawing nitro group; potential redox activity
N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide N-(Furan-2-ylmethyl) (C2) C19H16N3O2S 358.41 Heteroaromatic furan enhances solubility; π-π stacking
2-((1-((1,3,4-Thiadiazolylidene)hydrazono)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole (6b) Thiadiazole-hydrazone (C2) C17H13N7S2 379.46 Extended conjugation; strong C=O absorption (IR: 1671 cm⁻¹)

*Estimated based on analogous structures in .

Key Research Findings

  • Electron-Withdrawing Groups : Nitro substitution at C6 () increases metabolic stability but may reduce oral bioavailability due to high polarity .
  • Heterocyclic Substituents : Furan and benzodioxin groups () enhance target affinity in receptor-binding assays, likely via complementary π-π interactions .
  • Tautomerism : Thiadiazole derivatives () exist predominantly in thione forms, as confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS Number: 852133-33-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 373.46 g/mol
  • Structure : The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for diverse biological activities.

The primary biological effects of this compound are attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : The compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway responsible for inflammation and pain signaling. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammatory responses and pain .
  • Anticancer Activity : Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds possess significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, including HeLa and pancreatic ductal adenocarcinoma cells .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Antioxidant Effects : Exhibits the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Significant reduction in inflammation markers in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerIC50 values ranging from 1.4 to 4.2 µM against various cancer cell lines
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AntioxidantScavenging of free radicals

Case Study: Anticancer Activity

In a study by Romagnoli et al., imidazo[2,1-b][1,3]thiazole derivatives were evaluated for their antiproliferative properties against several cancer cell lines. The compound exhibited IC50 values in the submicromolar range for murine leukemia and human cervix carcinoma cells, indicating potent anticancer activity .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF) enhance coupling efficiency, while methanol aids in intermediate isolation .
  • Catalyst Loading : Reduce palladium catalyst to 0.5-1 mol% to minimize side reactions .
  • Temperature Control : Maintain reflux temperatures (80-110°C) for cyclization to ensure completion .

Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?

Basic Research Focus
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy group at δ 3.8 ppm for -OCH3_3) and imidazo-thiazole core signals (aromatic protons at δ 7.2-8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 434.12) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm1^{-1}) and thiazole ring vibrations (~1500 cm1^{-1}) .

Q. Interpretation Guidelines :

  • Cross-reference NMR splitting patterns with expected substituent environments (e.g., para-substituted phenyl groups show singlet peaks) .
  • Use isotopic distribution in MS to rule out impurities .

What in vitro biological screening protocols are recommended to evaluate antimicrobial and anticancer potential?

Q. Basic Research Focus

  • Antimicrobial Assays :
    • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
    • Antifungal Activity : Employ disk diffusion assays against C. albicans .
  • Anticancer Screening :
    • Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Control Compounds : Include doxorubicin (anticancer) and fluconazole (antifungal) as benchmarks .

How can computational methods enhance synthetic pathway design and mechanistic studies?

Q. Advanced Research Focus

  • Reaction Path Search : Use quantum chemical calculations (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Binding Affinity Studies : Perform molecular docking (AutoDock Vina) to identify potential targets (e.g., protein kinases) and guide SAR modifications .
  • Machine Learning : Train models on reaction databases to predict optimal solvent/catalyst combinations .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development time by 40% .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Standardized Assay Conditions :
    • Use identical cell lines (ATCC-verified) and culture media to minimize variability .
    • Normalize compound solubility with DMSO controls (<1% v/v) .
  • Dose-Response Curves : Perform 8-point dilution series to improve IC50_{50} accuracy .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher anticancer activity in derivatives with electron-withdrawing substituents) .

How are structure-activity relationship (SAR) studies designed to optimize the imidazo[2,1-b]thiazole core?

Q. Advanced Research Focus

  • Substituent Variation :
    • Synthesize analogs with modified phenyl (e.g., nitro, fluoro) or methoxy groups .
    • Test substituent effects on solubility (LogP via HPLC) and target binding .
  • Mechanistic Probes :
    • Use fluorescence polarization assays to measure kinase inhibition .
    • Compare docking scores (Glide SP) with experimental IC50_{50} values to validate computational models .

Example : Derivatives with 4-fluorophenyl groups showed 3-fold higher kinase inhibition than parent compounds .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Reactor Design : Optimize heat transfer in batch reactors to prevent exothermic runaway during cyclization .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Purification Scaling : Transition from HPLC to flash chromatography with gradient elution for bulk batches .

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